molecular formula C16H12ClNO2 B13145600 9,10-Anthracenedione, 1-chloro-2-(dimethylamino)- CAS No. 59222-12-7

9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-

Cat. No.: B13145600
CAS No.: 59222-12-7
M. Wt: 285.72 g/mol
InChI Key: MCBCZWJSNRZCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-chloro-2-(dimethylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-chloro-2-(dimethylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-2-(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and electron-donating properties. It can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s photophysical properties also allow it to generate reactive oxygen species upon light irradiation, contributing to its photodynamic effects .

Comparison with Similar Compounds

Similar compounds to 1-chloro-2-(dimethylamino)anthracene-9,10-dione include other anthracene derivatives like 9,10-diphenylanthracene and 9,10-dimethylanthracene. These compounds share similar photophysical properties but differ in their substituents, which can affect their reactivity and applications. For example, 9,10-diphenylanthracene is commonly used in OLEDs for its blue light-emitting properties, while 9,10-dimethylanthracene is used in triplet-triplet annihilation upconversion systems .

Properties

CAS No.

59222-12-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

1-chloro-2-(dimethylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H12ClNO2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,1-2H3

InChI Key

MCBCZWJSNRZCRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.